molecular formula C15H18FN B14175233 8-(4-Fluorophenyl)-5-methyloct-5-enenitrile CAS No. 917612-11-4

8-(4-Fluorophenyl)-5-methyloct-5-enenitrile

Cat. No.: B14175233
CAS No.: 917612-11-4
M. Wt: 231.31 g/mol
InChI Key: SWZIAPDTIGSOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Fluorophenyl)-5-methyloct-5-enenitrile is an organic compound that features a fluorophenyl group attached to an oct-5-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-5-methyloct-5-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-5-methyloct-5-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction uses palladium catalysts and boronic acid derivatives under mild conditions . Oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions may require metal hydrides and anhydrous solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions may result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

8-(4-Fluorophenyl)-5-methyloct-5-enenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may be used in the study of biological systems and processes. Its interactions with biological molecules can provide insights into cellular functions and pathways.

    Medicine: Potential applications in drug discovery and development. The compound’s structural properties may allow for the design of new therapeutic agents with specific biological activities.

    Industry: Used in the development of new materials with unique properties. .

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-5-methyloct-5-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Fluorophenyl)-5-methyloct-5-enenitrile is unique due to its specific structural features, such as the presence of a fluorophenyl group and an oct-5-enenitrile backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917612-11-4

Molecular Formula

C15H18FN

Molecular Weight

231.31 g/mol

IUPAC Name

8-(4-fluorophenyl)-5-methyloct-5-enenitrile

InChI

InChI=1S/C15H18FN/c1-13(5-2-3-12-17)6-4-7-14-8-10-15(16)11-9-14/h6,8-11H,2-5,7H2,1H3

InChI Key

SWZIAPDTIGSOSV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC=C(C=C1)F)CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.